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Abstract

This document provides a detailed protocol for the synthesis of Tesirine (SG3249), a potent
drug-linker conjugate used in the development of antibody-drug conjugates (ADCs). Tesirine
comprises the pyrrolobenzodiazepine (PBD) dimer warhead, SG3199, linked via a cathepsin B-
cleavable valine-alanine dipeptide and a p-aminobenzyl (PAB) self-immolative spacer.[1][2][3]
This protocol outlines the key synthetic steps, starting from the SG3199 precursor and the Val-
Ala-PAB linker moiety, to yield the final Tesirine construct. All quantitative data is summarized
for clarity, and experimental workflows are visually represented.

Introduction

Pyrrolobenzodiazepine (PBD) dimers are a class of highly potent DNA cross-linking agents that
have garnered significant interest as payloads for ADCs.[4][5] Their mechanism of action
involves binding to the minor groove of DNA and forming covalent interstrand cross-links,
ultimately leading to apoptosis in cancer cells.[4][6] Tesirine was designed to combine the
potent antitumor activity of the PBD warhead SG3199 with favorable physicochemical
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properties for ADC development, including a cleavable linker system that ensures targeted
drug release within tumor cells.[1][2][7]

The synthesis of Tesirine is a multi-step process that involves the careful construction of the
PBD dimer core, the dipeptide linker, and the subsequent conjugation of these components.
This application note provides a comprehensive guide for the laboratory-scale synthesis of this
important drug-linker conjugate.

Data Presentation

Table 1: Summary of Key Synthetic Steps and Yields for Tesirine Synthesis

Key Reagents

Step Reaction and Yield (%) Reference
Conditions
1,5-
Dimerization of diiodopentane,
1 90% [1]
PBD Monomers K2COs, acetone,
60 °C
Coupling of Monomer 22,
2 Second PBD K2COs, acetone, 86% [1]
Monomer 65 °C
TBS TBAF/AcOH,
3 _ 80% [1]
Deprotection THF, rt
Pd(PPhs)a,
Alloc o
4 ) pyrrolidine, DCM,  100% [1]
Deprotection

rt

_ , Mal-dPEGs-acid,
5 Final Coupling 73% [1]
EDCI, DCM, rt

Total Synthesis
Overall (from 30 steps 0.54% [1]

benzylvanillin)
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Experimental Protocols
Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted.
Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) where
specified. Thin-layer chromatography (TLC) can be used to monitor reaction progress.
Purification of intermediates and the final product is typically achieved through column
chromatography on silica gel or by high-performance liquid chromatography (HPLC).[8]

Synthesis of SG3199-Val-Ala-PAB Intermediate

The synthesis of the SG3199-Val-Ala-PAB intermediate involves the coupling of the fully
formed PBD dimer, SG3199, with the Alloc-protected Val-Ala-PAB linker. The initial steps
involve the synthesis of the individual PBD monomers, followed by their dimerization.

Step 1: Synthesis of PBD Monomers and Dimerization

The synthesis of the individual PBD monomers is a complex, multi-step process. A key step in
the formation of the PBD ring system is a Swern oxidation of a primary alcohol to an aldehyde,

which then undergoes spontaneous cyclization.[6]
e Swern Oxidation Conditions:

o Reagents: Oxalyl chloride ((COCI)2), dimethyl sulfoxide (DMSO), and a hindered base
such as triethylamine (EtsN) or diisopropylethylamine (DIPEA).[6]

o Procedure: A solution of DMSO in dichloromethane (DCM) is added to a solution of oxalyl
chloride in DCM at -78 °C. After a short stirring period, the alcohol precursor is added,
followed by the addition of the base. The reaction is then allowed to warm to room

temperature.

Once the monomers are synthesized, they are dimerized using a linker, such as 1,5-
diiodopentane, in the presence of a base like potassium carbonate (K2CO3s) in acetone at
elevated temperatures.[1]

Step 2: Coupling with Alloc-Val-Ala-PAB-OH
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The synthesized SG3199 dimer, which has a free hydroxyl group, is then coupled with the pre-
synthesized Alloc-Val-Ala-PAB-OH linker.[2] This is typically achieved using a coupling agent
such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).

Final Steps: Synthesis of Tesirine (SG3249)

Step 3: Deprotection and Final Coupling

The penultimate intermediate from the previous step undergoes deprotection of the TBS (tert-
butyldimethylsilyl) and Alloc (allyloxycarbonyl) protecting groups.

o TBS Deprotection: The TBS group is removed using tetrabutylammonium fluoride (TBAF)
buffered with acetic acid in tetrahydrofuran (THF) at room temperature.[1]

 Alloc Deprotection: The Alloc group is removed using a palladium catalyst, such as
tetrakis(triphenylphosphine)palladium(0) (Pd(PPhs)a4), in the presence of a scavenger like
pyrrolidine in DCM at room temperature.[1]

The deprotected intermediate is then coupled with Mal-dPEGs-acid using EDCI in DCM at
room temperature to yield the final product, Tesirine.[1]

Purification and Characterization:

The final Tesirine product should be purified by reverse-phase HPLC to ensure high purity.
Characterization can be performed using:

e Mass Spectrometry (MS): To confirm the molecular weight.
e Nuclear Magnetic Resonance (NMR) Spectroscopy (*H and *3C): To confirm the structure.

Visualizations
Experimental Workflow
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Caption: Synthetic workflow for Tesirine.

Mechanism of Action: DNA Cross-linking by SG3199
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Caption: Mechanism of SG3199 induced apoptosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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